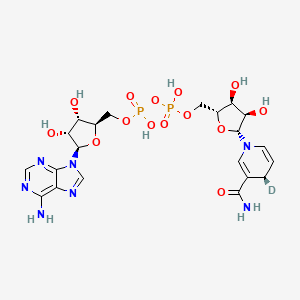
(R)-NADH-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-NADH-d1, also known as ®-Nicotinamide Adenine Dinucleotide Hydride-d1, is a deuterated form of NADH. It is a coenzyme found in all living cells and plays a crucial role in the biochemical processes of energy production. This compound is involved in redox reactions, carrying electrons from one reaction to another, and is essential for the production of ATP, the energy currency of the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-NADH-d1 typically involves the deuteration of NADH. This process can be achieved through various methods, including chemical synthesis and enzymatic reduction. One common method involves the reduction of NAD+ using deuterated reducing agents under controlled conditions to produce ®-NADH-d1.
Industrial Production Methods
Industrial production of ®-NADH-d1 often involves biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce high yields of ®-NADH-d1. The fermentation process is optimized for maximum yield and purity, followed by extraction and purification steps to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-NADH-d1 undergoes various chemical reactions, including:
Oxidation: ®-NADH-d1 can be oxidized to ®-NAD+.
Reduction: It can act as a reducing agent in biochemical reactions.
Substitution: In some reactions, the hydride ion can be substituted by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving ®-NADH-d1 include deuterated solvents, reducing agents like sodium borohydride, and oxidizing agents such as molecular oxygen. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products
The major products formed from reactions involving ®-NADH-d1 depend on the specific reaction conditions. For example, oxidation of ®-NADH-d1 results in the formation of ®-NAD+, while reduction reactions can produce various reduced substrates.
Aplicaciones Científicas De Investigación
®-NADH-d1 has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in synthetic organic chemistry.
Biology: Plays a crucial role in studying metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and mitochondrial disorders.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Mecanismo De Acción
The mechanism of action of ®-NADH-d1 involves its role as a coenzyme in redox reactions. It acts as an electron carrier, transferring electrons from one molecule to another. This process is essential for the production of ATP in the mitochondria. The molecular targets of ®-NADH-d1 include various dehydrogenase enzymes, which catalyze the transfer of electrons in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
NADH: The non-deuterated form of ®-NADH-d1, involved in similar biochemical processes.
NADPH: Another coenzyme that acts as an electron carrier, primarily in anabolic reactions.
FADH2: A similar electron carrier involved in the electron transport chain.
Uniqueness
The uniqueness of ®-NADH-d1 lies in its deuterated form, which provides distinct advantages in scientific research. The presence of deuterium can enhance the stability of the compound and provide insights into reaction mechanisms through isotopic labeling studies.
Propiedades
Fórmula molecular |
C21H29N7O14P2 |
|---|---|
Peso molecular |
666.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(4R)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10-,11-,13-,14-,15-,16-,20-,21- |
Clave InChI |
BOPGDPNILDQYTO-IGGDJQQVSA-N |
SMILES isomérico |
[H][C@]1(C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H] |
SMILES canónico |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















